molecular formula C15H21BO2 B13921616 4,4,5,5-Tetramethyl-2-(3-phenyl-2-propen-1-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-phenyl-2-propen-1-yl)-1,3,2-dioxaborolane

Cat. No.: B13921616
M. Wt: 244.14 g/mol
InChI Key: KRBDLBBKFWUBQY-UHFFFAOYSA-N
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Description

2-Cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C15H21BO2 and a molecular weight of 244.14 g/mol . This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is further substituted with a cinnamyl group. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through borylation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cinnamyl alcohol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

On an industrial scale, the production of 2-cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Catalysts: Palladium and copper catalysts are commonly used in borylation and coupling reactions.

    Solvents: Solvents such as THF, DCM, and toluene are frequently employed.

    Temperatures: Reactions are typically carried out at moderate temperatures, ranging from room temperature to 80°C.

Major Products

The major products formed from these reactions include various organoboron compounds, which can be further utilized in cross-coupling reactions to form complex organic molecules.

Mechanism of Action

The mechanism of action of 2-cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boron-carbon bond through the interaction of the boron atom with an electrophilic carbon center. This interaction is facilitated by the presence of a suitable catalyst, which activates the boron atom and enhances its reactivity. The molecular targets and pathways involved in these reactions include the formation of organoboron intermediates, which can undergo further transformations to yield the desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the cinnamyl group, which imparts specific reactivity and selectivity in borylation and coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and advanced materials.

Properties

Molecular Formula

C15H21BO2

Molecular Weight

244.14 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(3-phenylprop-2-enyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)12-8-11-13-9-6-5-7-10-13/h5-11H,12H2,1-4H3

InChI Key

KRBDLBBKFWUBQY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC=CC2=CC=CC=C2

Origin of Product

United States

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